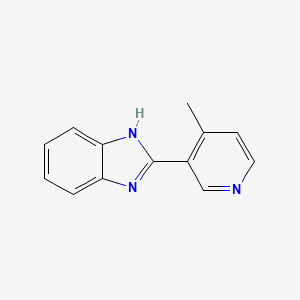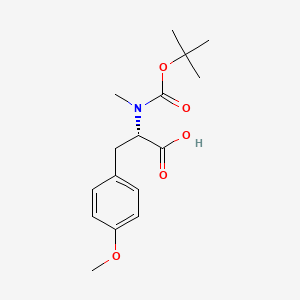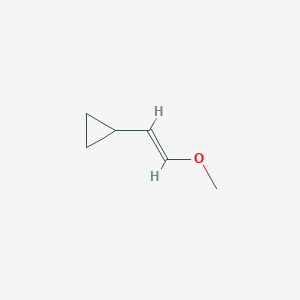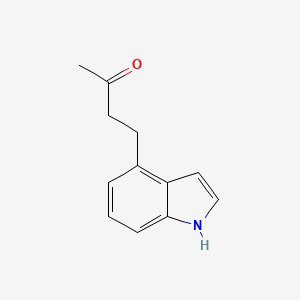
7-Carboxymethylguanine
Descripción general
Descripción
7-Carboxymethylguanine is a modified nucleobase derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is formed through the carboxymethylation of guanine, resulting in the addition of a carboxymethyl group at the seventh position of the guanine molecule. It is of significant interest in the field of biochemistry and molecular biology due to its role in DNA damage and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Carboxymethylguanine typically involves the reaction of guanine with carboxymethylating agents. One common method is the reaction of guanine with azaserine, a known carboxymethylating agent. The reaction is carried out under neutral conditions to prevent the degradation of the guanine base. The product is then purified using high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications. The key steps involve the use of carboxymethylating agents and purification techniques such as HPLC to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Carboxymethylguanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, potentially leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized guanine derivatives, while substitution reactions can yield a variety of carboxymethylguanine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7-Carboxymethylguanine has several important applications in scientific research:
Chemistry: It is used as a model compound to study the effects of DNA carboxymethylation and the mechanisms of DNA repair.
Biology: It serves as a marker for DNA damage and is used in studies investigating the role of DNA modifications in cellular processes.
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of cancer therapies.
Industry: While its industrial applications are limited, it is used in the development of analytical techniques for detecting DNA modifications.
Mecanismo De Acción
The mechanism of action of 7-Carboxymethylguanine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. This can lead to mutations and DNA damage, which are recognized and repaired by cellular DNA repair mechanisms. The primary molecular targets are the DNA repair enzymes that recognize and excise the modified base, allowing for the restoration of normal DNA structure .
Comparación Con Compuestos Similares
7-(2’-Carboxyethyl)guanine: This compound is similar to 7-Carboxymethylguanine but has an additional ethyl group in the carboxymethyl moiety.
O6-Carboxymethylguanine: Another carboxymethylated derivative of guanine, with the carboxymethyl group at the sixth position.
Uniqueness: this compound is unique due to its specific modification at the seventh position of guanine, which has distinct effects on DNA structure and function. Its formation and repair mechanisms provide valuable insights into the processes of DNA damage and repair, making it a crucial compound for studying the molecular basis of mutagenesis and carcinogenesis .
Propiedades
IUPAC Name |
2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOREVYDYHYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224473 | |
| Record name | 7-Carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73891-84-6 | |
| Record name | 7-Carboxymethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073891846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole](/img/structure/B3357474.png)
![Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-](/img/structure/B3357475.png)




![2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole](/img/structure/B3357516.png)



![6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3357531.png)


